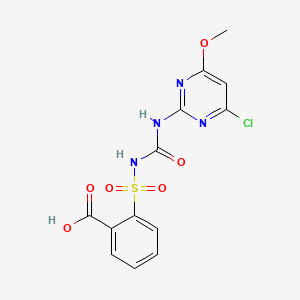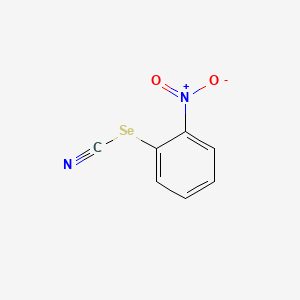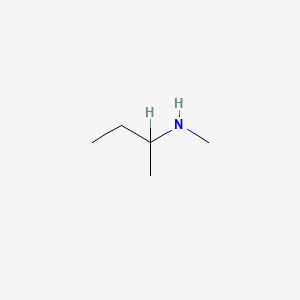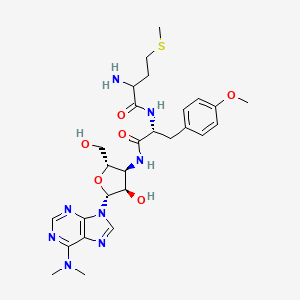
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt, also known by its CAS number 4197-00-6, is a chemical compound with the molecular formula C30H16N4Na4O13S4. This compound is utilized in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt involves several steps. One common method includes the reaction of specific organic and inorganic reagents under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield. Industrial production methods typically involve large-scale reactions in specialized reactors, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce various substituted analogs.
Wissenschaftliche Forschungsanwendungen
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic uses of this compound includes its role in drug development and disease treatment.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Wirkmechanismus
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. These interactions can modulate cellular processes, making the compound useful in research and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Naphthalenedisulfonic acid, 7-((4-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-, tetrasodium salt can be compared with other similar compounds, such as those with similar molecular structures or functional groups. Some similar compounds include:
Unii-fys6T7F842: Known for its use in biological medications, particularly in treating autoimmune conditions.
Trimethyloxonium tetrafluoroborate: A strong methylating agent used in organic synthesis.
Bifonazole: An antifungal drug with a dual mode of action, inhibiting fungal ergosterol biosynthesis.
This compound stands out due to its unique combination of chemical properties and versatility in various applications, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
4197-00-6 |
|---|---|
Molekularformel |
C30H16N4Na4O13S4 |
Molekulargewicht |
860.7 g/mol |
IUPAC-Name |
tetrasodium;4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-3-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C30H20N4O13S4.4Na/c35-30-28(51(45,46)47)13-17-12-19(48(36,37)38)7-8-21(17)29(30)34-33-26-10-9-25(22-3-1-2-4-23(22)26)32-31-18-6-5-16-11-20(49(39,40)41)15-27(24(16)14-18)50(42,43)44;;;;/h1-15,35H,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
ORBNBYIWHMHZGY-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
4197-00-6 |
Synonyme |
illiant black C.I. 27260 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)


![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)







